molecular formula C22H18ClN5O4S2 B2920671 3-(2-chlorophenyl)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide CAS No. 391869-48-0

3-(2-chlorophenyl)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide

Cat. No. B2920671
CAS RN: 391869-48-0
M. Wt: 515.99
InChI Key: PAWVBKVTJYBIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O4S2 and its molecular weight is 515.99. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The research on compounds with a similar structure to the one often involves the synthesis of heterocyclic compounds, such as thiadiazoles, which are known for their versatile chemical and biological properties. For instance, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole highlights a method for creating compounds with potential antimicrobial applications (Sah, Bidawat, Seth, & Gharu, 2014). Similarly, the development of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety demonstrates the interest in exploring these structures for nematocidal activities (Liu, Wang, Zhou, & Gan, 2022).

Biological Activities

The compound's structure suggests potential biological activities, as indicated by research into related molecules. For example, the exploration of quinazolinone and thiazolidinone compounds has unveiled their potential as antimicrobial agents, targeting various bacterial and fungal strains (Desai, Dodiya, & Shihora, 2011). Furthermore, studies on benzodifuranyl derivatives, including triazines and oxadiazepines, have shown promising anti-inflammatory and analgesic properties, with significant effects on COX-2 selectivity and inhibition of edema, comparable to standard drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

properties

IUPAC Name

3-(2-chlorophenyl)-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O4S2/c1-12-18(19(28-32-12)15-5-3-4-6-16(15)23)20(30)25-21-26-27-22(34-21)33-11-17(29)24-13-7-9-14(31-2)10-8-13/h3-10H,11H2,1-2H3,(H,24,29)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWVBKVTJYBIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide

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